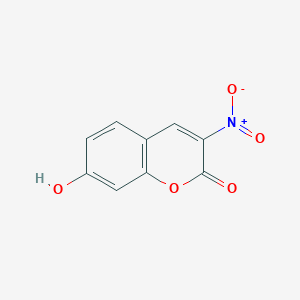
2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse biological activities and is used in various scientific research applications. The presence of the nitro group at the 3-position and the hydroxy group at the 7-position makes it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro- typically involves the nitration of 7-hydroxycoumarin. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position. The reaction conditions must be carefully controlled to avoid over-nitration and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.
Industry: Used in the development of fluorescent probes and dyes due to its photophysical properties.
Mechanism of Action
The biological activity of 2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro- is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxy group can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound can also intercalate into DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Methoxycoumarin: Contains a methoxy group instead of a hydroxy group, altering its solubility and reactivity.
4-Methylumbelliferone: Has a methyl group at the 4-position, affecting its biological activity and chemical properties.
Uniqueness
2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro- is unique due to the presence of both the hydroxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its analogs.
Properties
CAS No. |
112212-21-2 |
|---|---|
Molecular Formula |
C9H5NO5 |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
7-hydroxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C9H5NO5/c11-6-2-1-5-3-7(10(13)14)9(12)15-8(5)4-6/h1-4,11H |
InChI Key |
ZCVHIRHWJGWJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















